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Cat. No.: B15556619

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate designed for the sensitive
and continuous assay of proteases that exhibit specificity for cleaving peptide bonds C-terminal
to lysine residues. The substrate consists of a di-lysine peptide sequence, which is a
recognition motif for various proteases, flanked by a carboxybenzyl (Cbz) protecting group at
the N-terminus and a 7-amino-4-methylcoumarin (AMC) fluorophore linked via a p-
aminobenzoic acid (PABA) spacer at the C-terminus.

Upon enzymatic cleavage of the amide bond between the PABA and AMC moieties, the highly
fluorescent AMC is released. The resulting increase in fluorescence intensity can be monitored
in real-time, providing a direct measure of enzymatic activity. This substrate is particularly
useful for kinetic studies of trypsin-like serine proteases and lysosomal cysteine proteases such
as cathepsin B.

These application notes provide detailed protocols for utilizing Cbz-Lys-Lys-PABA-AMC
diTFA to determine the kinetic parameters of relevant proteases, screen for inhibitors, and
investigate enzyme function in various biological contexts.

Principle of the Assay
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The kinetic assay is based on the enzymatic hydrolysis of the non-fluorescent Cbz-Lys-Lys-
PABA-AMC diTFA substrate. The protease cleaves the peptide bond, liberating the fluorescent
AMC group. The rate of fluorescence increase is directly proportional to the rate of substrate
hydrolysis and, therefore, to the enzyme's activity under the given conditions. The fluorescence
is typically measured with an excitation wavelength of 360-380 nm and an emission
wavelength of 440-460 nm.

Quantitative Data

While extensive literature exists for similar fluorogenic substrates, specific kinetic parameters
(Km, Vmax, and kcat) for the exact substrate Cbz-Lys-Lys-PABA-AMC diTFA are not readily
available in published literature. The kinetic constants of an enzyme are highly dependent on
the specific substrate and assay conditions. Therefore, it is imperative that researchers
determine these parameters experimentally for their enzyme of interest.

Below is a template for tabulating experimentally determined kinetic data.

Table 1: Kinetic Parameters of Proteases with Cbz-Lys-Lys-PABA-AMC diTFA
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Assay

Vmax Conditions
kcat/Km

Enzyme Km (pM) (RFUIs or kcat (s~*) (Buffer, pH,
(M~*s™)

pMIs) Temperatur

e)

Enzyme 1 Value Value Value Value Specify

Enzyme 2 Value Value Value Value Specify

e.g., 100 mM
Sodium
Acetate, 5
mM DTT, 1
mM EDTA,
pH 5.5, 37°C

Cathepsin B Value Value Value Value

e.g., 50 mM
Tris-HCI, 20
mM CacClz,
pH 8.0, 37°C

Trypsin Value Value Value Value

Values in this table should be determined experimentally.

Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Kinetic
Parameters (Km and Vmax)

This protocol describes the steps to determine the Km and Vmax of a protease using Chz-Lys-
Lys-PABA-AMC diTFA.

Materials:
e Cbz-Lys-Lys-PABA-AMC diTFA
» Purified enzyme of interest (e.g., Cathepsin B, Trypsin)

o Assay Buffer (enzyme-specific, see below for examples)
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e Dimethyl sulfoxide (DMSO)

o Black 96-well microplate

o Fluorescence microplate reader with kinetic measurement capabilities
Reagent Preparation:

e Substrate Stock Solution (10 mM): Dissolve Cbhz-Lys-Lys-PABA-AMC diTFA in DMSO to a
final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

e Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in an appropriate
buffer at a concentration recommended by the supplier or determined empirically. Store in
aliquots at -80°C.

o Assay Buffers:
o Cathepsin B Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5.
o Trypsin Assay Buffer: 50 mM Tris-HCI, 20 mM CacClz, pH 8.0.

Procedure:

o Prepare Substrate Dilutions: Prepare a series of dilutions of the Cbz-Lys-Lys-PABA-AMC
diTFA stock solution in the appropriate assay buffer. The final concentrations in the assay
should typically range from 0.1 to 10 times the expected Km.

o Prepare Enzyme Working Solution: Dilute the enzyme stock solution in the assay buffer to a
final concentration that yields a linear rate of fluorescence increase over 15-30 minutes. The
optimal concentration should be determined in preliminary experiments.

o Assay Setup: To the wells of a black 96-well microplate, add 50 pL of each substrate dilution.
Include wells with buffer only for background fluorescence measurement.

« Initiate the Reaction: Add 50 pL of the enzyme working solution to each well to initiate the
reaction. The total reaction volume will be 100 pL.
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» Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-
set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity
(Excitation: 360-380 nm, Emission: 440-460 nm) kinetically, with readings taken every 60
seconds for 15-30 minutes.

o Data Analysis:

o Determine the initial velocity (Vo) for each substrate concentration from the linear portion

of the fluorescence versus time plot.
o Convert the rate from RFU/min to uM/min using a standard curve of free AMC.
o Plot the initial velocities (Vo) against the substrate concentrations ([S]).

o Fit the data to the Michaelis-Menten equation using non-linear regression analysis to
determine Km and Vmax.

Protocol 2: Screening of Protease Inhibitors

This protocol provides a method for screening potential inhibitors of a target protease.
Materials:

e Same as Protocol 1

 Putative inhibitor compounds

Procedure:

e Prepare Reagents: Prepare substrate and enzyme solutions as described in Protocol 1. The
substrate concentration should be at or near the Km value for the enzyme.

e Prepare Inhibitor Dilutions: Prepare a series of dilutions of the inhibitor compounds in the
assay buffer.

o Assay Setup:

o To the wells of a black 96-well microplate, add 25 pL of the enzyme working solution.
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o Add 25 pL of each inhibitor dilution to the respective wells. Include a "no inhibitor" control
(add 25 pL of assay buffer).

o Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room
temperature or the assay temperature.

« Initiate the Reaction: Add 50 pL of the substrate solution to each well.
o Kinetic Measurement and Data Analysis: Follow steps 5 and 6a from Protocol 1.
e Calculate Percent Inhibition:

o Percent Inhibition = [1 - (Vo with inhibitor / Vo without inhibitor)] x 100

o For determination of ICso values, plot the percent inhibition against the logarithm of the
inhibitor concentration and fit the data to a dose-response curve.

Visualizations
Signaling Pathways and Experimental Workflows
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Cathepsin B-Mediated Apoptotic Signaling Pathway
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Caption: Cathepsin B apoptotic signaling.
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Trypsin Activation and Protein Digestion
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Caption: Trypsin's digestive cascade.
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Experimental Workflow for Enzyme Kinetic Analysis
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Caption: Enzyme kinetics workflow.
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 To cite this document: BenchChem. [Kinetic Studies Using Cbz-Lys-Lys-PABA-AMC diTFA:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556619#kinetic-studies-using-cbz-lys-lys-paba-
amc-ditfa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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